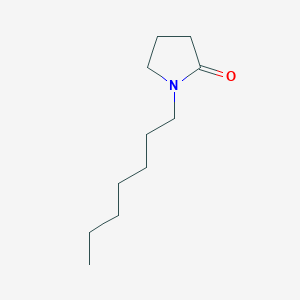
3,4-Difluoro-1,1'-biphenyl
Übersicht
Beschreibung
3,4-Difluoro-1,1’-biphenyl is an aromatic compound consisting of two benzene rings connected by a single bond, with fluorine atoms substituted at the 3 and 4 positions on one of the benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Difluoro-1,1’-biphenyl can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and provides high yields .
Industrial Production Methods: In an industrial setting, the production of 3,4-Difluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure cost-effectiveness and scalability. The reaction conditions are carefully controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions, such as nitration and halogenation.
Cross-Coupling Reactions:
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products Formed:
Nitration: Produces nitro-substituted biphenyl derivatives.
Halogenation: Results in halogen-substituted biphenyl derivatives.
Cross-Coupling: Yields various functionalized biphenyl compounds depending on the boronic acid used.
Wissenschaftliche Forschungsanwendungen
3,4-Difluoro-1,1’-biphenyl has a wide range of applications in scientific research:
Medicinal Chemistry: Due to its ability to interact with biological targets, it is used in the development of pharmaceuticals with potential therapeutic effects.
Materials Science: Its stability and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3,4-Difluoro-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .
Vergleich Mit ähnlichen Verbindungen
4,4’-Difluorobiphenyl: Another fluorinated biphenyl with fluorine atoms at the 4 positions on both benzene rings.
3,4-Difluoro-3’-nitro-1,1’-biphenyl: A derivative with a nitro group, which can exhibit different reactivity and applications.
Uniqueness: 3,4-Difluoro-1,1’-biphenyl is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics .
Eigenschaften
IUPAC Name |
1,2-difluoro-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJANBBRYLUXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515443 | |
| Record name | 3,4-Difluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67277-33-2 | |
| Record name | 3,4-Difluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Isoxazolo[5,4-B]pyridine-3-acetonitrile](/img/structure/B1610712.png)



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)



